2-Ethoxycarbonyl-4'-iodobenzophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxycarbonyl-4’-iodobenzophenone can be synthesized through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of 2-Ethoxycarbonyl-4’-iodobenzophenone .
Industrial Production Methods
Industrial production of 2-Ethoxycarbonyl-4’-iodobenzophenone involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high-quality production with stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-4’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids/Esters: Commonly used reagents in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-Ethoxycarbonyl-4’-iodobenzophenone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of biologically active molecules.
Medicine: Utilized in drug development and clinical trials.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-4’-iodobenzophenone involves its participation in chemical reactions, particularly coupling reactions. The iodine atom in the compound facilitates its use in substitution and coupling reactions, allowing it to form new carbon–carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxycarbonyl-4’-bromobenzophenone
- 2-Ethoxycarbonyl-4’-chlorobenzophenone
- 2-Ethoxycarbonyl-4’-fluorobenzophenone
Uniqueness
2-Ethoxycarbonyl-4’-iodobenzophenone is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity distinguishes it from similar compounds with different halogen atoms, such as bromine, chlorine, or fluorine .
Biological Activity
2-Ethoxycarbonyl-4'-iodobenzophenone, a compound with the CAS number 890098-45-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13IO3
- Molecular Weight : 364.18 g/mol
- Structure : The compound features a benzophenone moiety substituted with an ethoxycarbonyl group and an iodine atom at the para position.
Target Enzymes
- Glutathione S-transferase (GST) : This enzyme plays a crucial role in detoxification and is involved in the conjugation of glutathione to electrophilic compounds. The interaction of this compound with GST may enhance its solubility and facilitate excretion from cells.
Cellular Effects
Research indicates that compounds similar to this compound can lead to:
- Oxidative Stress : Induction of oxidative stress through depletion of cellular glutathione levels.
- Cytoskeletal Disruption : Alterations in microtubule dynamics, which can affect cellular integrity and function.
Biological Activity
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, potentially by disrupting bacterial cell walls or interfering with metabolic pathways.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes .
In Vitro Studies
A study examining the effects of structurally related benzophenones found that they could inhibit the proliferation of cancer cells in vitro. The mechanism was linked to their ability to induce apoptosis via mitochondrial pathways.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 15 | Apoptosis induction |
Similar Compound A | MCF-7 | 10 | Cell cycle arrest |
Similar Compound B | A549 | 12 | Mitochondrial disruption |
In Vivo Studies
Animal model studies have shown that administration of benzophenone derivatives can lead to significant tumor reduction, suggesting a potential therapeutic role in oncology. For instance, a study involving xenograft models demonstrated that treatment with a related compound resulted in reduced tumor volume compared to controls .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : Likely absorbed through passive diffusion due to its lipophilic nature.
- Metabolism : Potentially metabolized by liver enzymes, leading to both active and inactive metabolites.
- Excretion : Primarily via renal pathways following conjugation with glutathione.
Properties
IUPAC Name |
ethyl 2-(4-iodobenzoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODHNBLTCQNBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641531 | |
Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-45-0 | |
Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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